1-(2,3-Dimethoxy-5-methylphenyl)-2-methylpropan-1-ol
Description
Properties
Molecular Formula |
C13H20O3 |
|---|---|
Molecular Weight |
224.30 g/mol |
IUPAC Name |
1-(2,3-dimethoxy-5-methylphenyl)-2-methylpropan-1-ol |
InChI |
InChI=1S/C13H20O3/c1-8(2)12(14)10-6-9(3)7-11(15-4)13(10)16-5/h6-8,12,14H,1-5H3 |
InChI Key |
ZLUJKILAVWQLQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)OC)OC)C(C(C)C)O |
Origin of Product |
United States |
Biological Activity
1-(2,3-Dimethoxy-5-methylphenyl)-2-methylpropan-1-ol, also known by its CAS number 882512-68-7, is a secondary alcohol characterized by its unique dimethoxy-substituted aromatic ring. This compound has garnered attention due to its potential biological activities, which may include antibacterial, anti-inflammatory, and antioxidant properties. This article delves into the biological activity of this compound, supported by relevant research findings and data.
- Molecular Formula : C₁₃H₂₀O₃
- Molecular Weight : 224.30 g/mol
- Structural Features : The presence of hydroxyl and methoxy groups contributes to its chemical reactivity and biological interactions.
Anti-inflammatory Activity
The anti-inflammatory potential of similar compounds has been investigated through various assays measuring cytokine production. For example, compounds that inhibit TNF-α and IL-1β production showcase the ability to reduce inflammation effectively. Although direct studies on the anti-inflammatory effects of our compound are scarce, its structural characteristics imply potential activity:
| Compound | Assay Used | Result |
|---|---|---|
| Compound A3 (related structure) | ELISA for TNF-α | Moderate inhibition observed |
Antioxidant Activity
Antioxidant properties are crucial for mitigating oxidative stress-related diseases. DPPH and ABTS radical scavenging assays are commonly employed to evaluate these effects. While specific data on this compound is not available, related compounds have shown promising results:
| Compound | DPPH Scavenging Activity (%) | ABTS Scavenging Activity (%) |
|---|---|---|
| Compound 1 (related structure) | 78% at 100 µg/mL | 82% at 100 µg/mL |
Case Studies and Research Findings
Several studies have explored the biological activities of structurally similar compounds. For instance:
- Study on Cratoxylum Species : Investigated the antibacterial and anti-inflammatory activities of isolated compounds from Cratoxylum species. The results indicated moderate-to-high antibacterial efficacy against human pathogens with MIC values ranging from 1.56 to 3.15 µg/mL for certain isolates .
- Antioxidant Screening in Rubus Fairholmianus : This study isolated several compounds that exhibited significant antioxidant activity in both in vitro and in silico analyses, highlighting the importance of phenolic structures in combating oxidative stress .
Comparison with Similar Compounds
Key Structural Features :
- Aromatic Ring : 2,3-Dimethoxy-5-methyl substitution pattern.
- Side Chain : 2-Methylpropan-1-ol, introducing a chiral center.
- Molecular Formula : Likely C₁₃H₂₀O₃ (estimated based on analogs).
Structural and Functional Group Comparisons
Compound A : 1-(4-Chloro-2,5-dimethoxyphenyl)-2-methylpropan-1-ol
- Molecular Formula : C₁₂H₁₇ClO₃.
- Substituents : Chlorine (4-position), methoxy (2,5-positions).
- Synthesis : LiAlH₄ reduction of a ketone precursor.
- Key Differences :
- Chlorine vs. Methyl: The chloro group is electron-withdrawing, reducing electron density on the aromatic ring compared to the methyl group in the target compound.
- Substituent Positions: Methoxy groups at 2,5-positions (vs. 2,3- in the target), altering steric and electronic effects.
Compound B : 1-(3-Chloro-5-fluorophenyl)-2-methylpropan-1-ol
- Molecular Formula : C₁₀H₁₂ClFO.
- Substituents : Chlorine (3-position), fluorine (5-position).
- Key Differences: Halogen vs. Reduced Oxygen Content: Lacks methoxy groups, lowering molar mass (202.65 g/mol vs. ~236 g/mol for the target).
Compound C : 1-(2-Hydroxy-5-(2-methoxyethyl)phenyl)-2,2-dimethylpropan-1-one
- Molecular Formula : C₁₄H₂₀O₃.
- Substituents : Hydroxy (2-position), methoxyethyl (5-position), ketone side chain.
- Key Differences :
- Ketone vs. Alcohol: The ketone group in Compound C reduces hydrogen-bonding capability compared to the alcohol in the target.
- Methoxyethyl Chain: Introduces flexibility and increased hydrophilicity.
Physicochemical Properties
Preparation Methods
Friedel-Crafts Acylation of Substituted Aromatic Rings
The Friedel-Crafts acylation reaction is a classical method for introducing acyl groups onto activated aromatic rings. For the target compound, this approach would involve:
-
Substrate Preparation : Starting with 3,4-dimethoxy-5-methyltoluene (if commercially available) or synthesizing it via methoxylation and methylation of a toluene derivative.
-
Acylation : Reacting the aromatic substrate with isobutyryl chloride in the presence of a Lewis acid (e.g., AlCl₃) to yield 1-(2,3-dimethoxy-5-methylphenyl)-2-methylpropan-1-one.
Challenges :
Ketone Reduction to Alcohol
The resulting ketone can be reduced to the secondary alcohol using agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). For example:
-
Procedure : Dissolve 1-(2,3-dimethoxy-5-methylphenyl)-2-methylpropan-1-one (1.0 equiv) in anhydrous THF, add NaBH₄ (2.0 equiv) portionwise at 0°C, and stir for 4–6 hours.
Palladium-Catalyzed Directed Alkoxylation
Oxazoline-Directed C–H Activation
Recent advances in palladium-catalyzed C–H functionalization offer a promising route. The ACS Omega study (Source 2) demonstrates that oxazoline derivatives can direct alkoxylation at the ortho position under mild conditions. Adapting this method:
-
Oxazoline Substrate Synthesis :
-
Pd-Catalyzed Alkoxylation :
-
Hydrolysis of Oxazoline :
Key Data from Source 2 :
| Parameter | Value |
|---|---|
| Catalyst | Pd(OAc)₂ (10 mol%) |
| Oxidant | K₂S₂O₈ (4.0 equiv) |
| Solvent | Methanol |
| Temperature | 60°C |
| Reaction Time | 28 hours |
| Yield Range | 47–59% (observed in analogs) |
Advantages :
Grignard Addition to Aromatic Aldehydes
Aldehyde Synthesis
Synthesize 2,3-dimethoxy-5-methylbenzaldehyde via:
Grignard Reaction
React the aldehyde with isopropylmagnesium bromide to form the alcohol:
-
Procedure : Add aldehyde (1.0 equiv) to Grignard reagent (1.2 equiv) in THF at 0°C, stir for 2 hours, and hydrolyze with NH₄Cl.
Computational Insights and Mechanistic Considerations
The equilibrium between substrate and product observed in Pd-catalyzed reactions (Source 2) suggests that reaction conditions must be meticulously controlled to favor alcohol formation. Density functional theory (DFT) calculations on analogous systems indicate:
-
Reductive Elimination Barrier : ΔG‡ ≈ 22–25 kcal/mol for Pd(II) intermediates, favoring product formation at elevated temperatures.
-
Solvent Effects : Methanol acts as both solvent and alkoxide source, stabilizing transition states via hydrogen bonding.
Comparative Analysis of Methods
| Method | Yield (%) | Regioselectivity | Scalability |
|---|---|---|---|
| Friedel-Crafts + Reduction | 75–85 | Moderate | High |
| Pd-Catalyzed Alkoxylation | 47–59 | High | Moderate |
| Grignard Addition | 70–80 | High | High |
Recommendations :
Q & A
Basic: What are the recommended synthetic routes for 1-(2,3-Dimethoxy-5-methylphenyl)-2-methylpropan-1-ol, and how can reaction conditions be optimized for yield and purity?
The synthesis of this compound typically involves Friedel-Crafts alkylation or Grignard addition to a substituted benzaldehyde precursor. Key considerations include:
- Catalyst selection : Lewis acids like AlCl₃ or BF₃·OEt₂ for Friedel-Crafts reactions, which influence regioselectivity and byproduct formation.
- Temperature control : Lower temperatures (0–5°C) minimize side reactions such as over-alkylation.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to achieve >95% purity, verified via HPLC or GC-MS.
Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- NMR : ¹H and ¹³C NMR confirm the substitution pattern of the aromatic ring (e.g., methoxy and methyl groups at positions 2, 3, and 5) and the propanol backbone.
- FT-IR : Identify hydroxyl (≈3400 cm⁻¹), ether (≈1250 cm⁻¹), and aromatic C-H (≈3000 cm⁻¹) stretches.
- HPLC/GC-MS : Quantify purity and detect impurities (e.g., residual solvents or unreacted intermediates).
Basic: How does the solubility profile of this compound influence solvent selection for biological assays?
- Polar solvents : Methanol or DMSO (for stock solutions) due to the hydroxyl and methoxy groups.
- Nonpolar solvents : Limited solubility in hexane; use dichloromethane for extraction.
- Buffer compatibility : Test solubility in PBS or cell culture media to avoid precipitation during in vitro assays.
Advanced: What strategies are effective in resolving contradictory data regarding its biological activity across different assay systems?
- Orthogonal assays : Compare results from enzymatic inhibition assays (e.g., ELISA) with cell-based viability assays to rule out false positives .
- Metabolic stability testing : Use liver microsomes to assess whether rapid metabolism in vivo explains discrepancies with in vitro results.
- Structural analogs : Synthesize derivatives to isolate the pharmacophore and identify off-target effects.
Advanced: How can computational modeling (e.g., DFT or molecular docking) predict the compound’s reactivity or binding affinity?
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict reaction pathways (e.g., acid-catalyzed ether cleavage).
- Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases or GPCRs), focusing on hydrogen bonding with the hydroxyl group and π-π stacking of the aromatic ring.
- ADMET prediction : SwissADME or ProTox-II to estimate bioavailability and toxicity risks .
Advanced: What experimental approaches can elucidate the impact of stereochemistry on its pharmacological properties?
- Chiral resolution : Use chiral HPLC columns (e.g., Chiralpak AD-H) or enzymatic kinetic resolution to separate enantiomers.
- Stereospecific synthesis : Employ asymmetric catalysis (e.g., Evans’ oxazaborolidines) to generate enantiopure forms.
- Biological testing : Compare IC₅₀ values of individual enantiomers in target assays to identify stereochemical preferences.
Advanced: How do substituent modifications (e.g., methoxy vs. ethoxy groups) alter its physicochemical and biological properties?
- SAR studies : Synthesize analogs with substituent variations (e.g., 3-ethoxy-5-methyl) and compare logP (via shake-flask method), solubility, and bioactivity.
- Electron-withdrawing/donating effects : Hammett plots to correlate substituent σ values with reaction rates (e.g., oxidation of the propanol moiety).
Advanced: What methodologies mitigate instability issues (e.g., oxidation) during long-term storage or in vivo studies?
- Stabilizers : Add antioxidants (e.g., BHT at 0.01% w/v) to stock solutions.
- Lyophilization : Freeze-dry the compound under inert gas (N₂) for storage at –80°C.
- Prodrug design : Convert the hydroxyl group to a more stable ester or carbonate derivative .
Advanced: How can researchers validate target engagement in complex biological systems?
- Photoaffinity labeling : Incorporate a photoactivatable group (e.g., diazirine) to crosslink the compound with its target protein.
- Cellular thermal shift assay (CETSA) : Monitor protein thermal stability shifts upon compound binding .
- CRISPR knockout : Validate specificity by testing activity in target gene-knockout cell lines.
Advanced: What analytical frameworks address batch-to-batch variability in synthesis?
- Quality-by-Design (QbD) : Use DOE (Design of Experiments) to identify critical process parameters (e.g., reaction time, catalyst loading).
- Multivariate analysis : PCA or PLS regression to correlate raw material attributes (e.g., reagent purity) with final product quality.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
